

# (Rac)-TAF-d5: A Technical Overview of its Physicochemical Properties and Analytical Methodologies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Rac)-Tenofovir alafenamide-d5

Cat. No.: B2423890

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This technical guide provides a comprehensive overview of the known physical and chemical characteristics of (Rac)-TAF-d5, a deuterated analog of the antiviral drug Tenofovir Alafenamide (TAF). Due to the limited availability of public data specifically for the racemic deuterated form, this document leverages information on Tenofovir Alafenamide and its deuterated fumarate salt to offer a detailed profile for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

(Rac)-TAF-d5 is a labeled version of Tenofovir Alafenamide, a phosphoramidate prodrug of tenofovir, which is a nucleotide reverse transcriptase inhibitor. The "-d5" designation indicates the presence of five deuterium atoms, which are often incorporated to study the drug's metabolic fate or to alter its pharmacokinetic properties. The "Rac" prefix signifies that the compound is a racemic mixture of its stereoisomers.

Table 1: General Chemical Information for TAF and its Deuterated Analog

Property	Tenofovir Alafenamide (TAF)	Tenofovir Alafenamide-[d5] Fumarate (diastereomers)
Chemical Formula	C <sub>21</sub> H <sub>29</sub> N <sub>6</sub> O <sub>5</sub> P	C <sub>21</sub> H <sub>24</sub> D <sub>5</sub> N <sub>6</sub> O <sub>5</sub> P
Molecular Weight	476.47 g/mol	481.50 g/mol
Synonyms	GS-7340	-

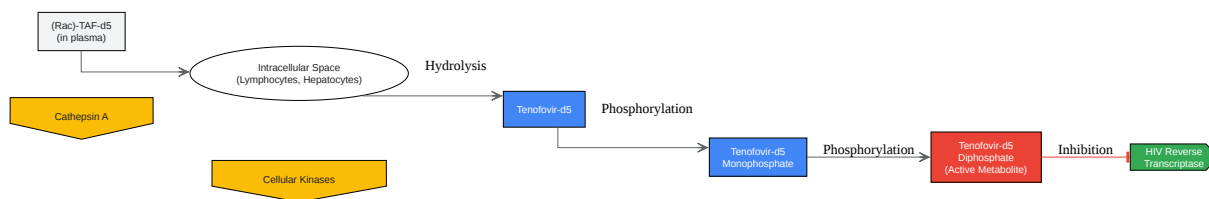
Table 2: Known Physical Properties

Property	Value
Melting Point	104-107°C (decomposes) for Tenofovir Alafenamide-[d5] Fumarate (diastereomers)[1]
Solubility	Data not publicly available for (Rac)-TAF-d5.
Appearance	Data not publicly available for (Rac)-TAF-d5.

## Metabolic Pathway

Tenofovir Alafenamide is designed for efficient intracellular delivery of the active antiviral agent, tenofovir.[2] TAF is more stable in plasma compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF), and is primarily activated within lymphocytes and hepatocytes.[3] This targeted activation leads to higher intracellular concentrations of the active metabolite, tenofovir diphosphate, and lower systemic exposure to tenofovir, thereby reducing the risk of renal and bone toxicity.[3]

The metabolic activation of TAF is a multi-step process. A critical initial step is the intracellular hydrolysis of TAF, which is primarily mediated by the lysosomal protease cathepsin A.[4] This is followed by the phosphorylation of tenofovir to its active diphosphate form by cellular kinases. [5][6]



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Metabolic activation of (Rac)-TAF-d5 to the active antiviral agent.

## Experimental Protocols

The analysis of Tenofovir Alafenamide and its related substances is crucial for quality control and research purposes. A validated Ultra-Performance Liquid Chromatography (UPLC) method has been described for this purpose.<sup>[7][8]</sup> This method is highly specific, accurate, precise, linear, and robust, making it suitable for routine analysis.<sup>[7][8]</sup>

## UPLC Method for Impurity Profiling

A common analytical technique for TAF and its impurities involves UPLC. The method described in the literature demonstrates high selectivity with no interfering peaks at the retention time of Tenofovir Alafenamide or its specified impurities.<sup>[7][8]</sup>

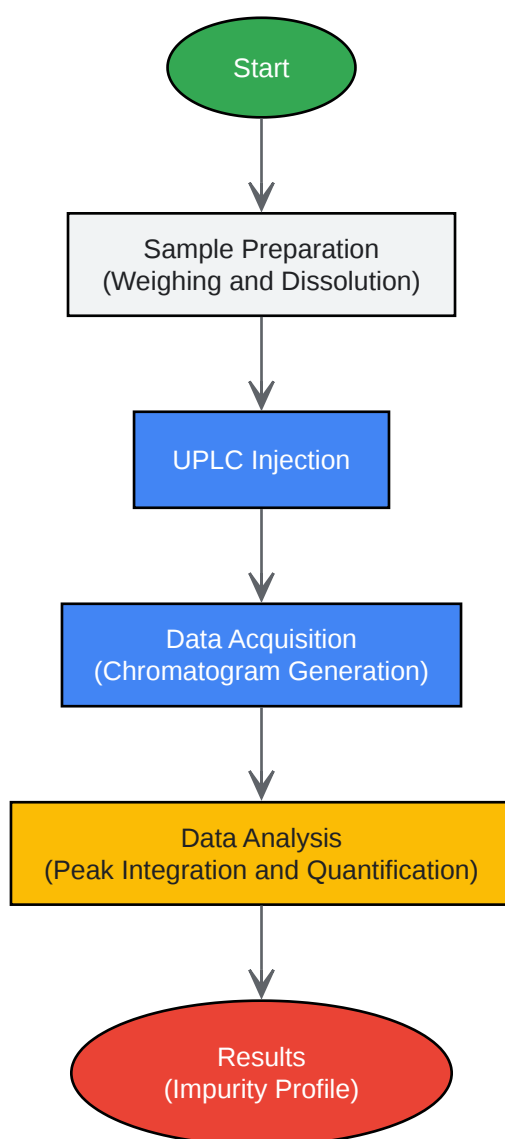
Sample Preparation:

- Accurately weigh 25 mg of the test sample.
- Transfer to a 25-mL volumetric flask.
- Add 2 mL of diluent and sonicate for dissolution.
- Dilute to volume with the diluent and mix thoroughly.

- Inject immediately for analysis.[7]

#### Diluent Preparation:

- Dissolve 2.72 g of potassium dihydrogen phosphate and 0.20 g of dipotassium hydrogen phosphate anhydrous in 1000 mL of purified water.
- Add 10 mL of tetrahydrofuran and 5 mL of acetonitrile and mix thoroughly.
- The freshly prepared diluent should be used within 24 hours.[7]



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A generalized workflow for the UPLC analysis of TAF and its impurities.

## Quantification of Intracellular Metabolites

The intracellular metabolism of TAF can be monitored by quantifying its metabolites using High-Performance Liquid Chromatography (HPLC) combined with mass spectrometry.[4] This allows for the determination of the levels of TAF and its phosphorylated forms within cells.

## Synthesis

The synthesis of Tenofovir Alafenamide has been approached through various routes. One practical synthesis avoids the use of tenofovir (PMPA) as a starting material and focuses on the construction of the carbon-phosphorus bond through P-alkylation.[9] Other approaches involve the conjugation of different chemical moieties to the tenofovir scaffold to create novel prodrugs with potentially improved anti-HIV activity.[10][11]

## Conclusion

(Rac)-TAF-d5 is a valuable tool for researchers studying the pharmacology and metabolism of Tenofovir Alafenamide. While specific physicochemical data for this deuterated racemic mixture is scarce in publicly available literature, a robust understanding of its properties and behavior can be inferred from the extensive research on the parent compound, TAF, and its other labeled analogs. The analytical methods and metabolic pathways described herein provide a solid foundation for further investigation and application of (Rac)-TAF-d5 in drug development and virology research.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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